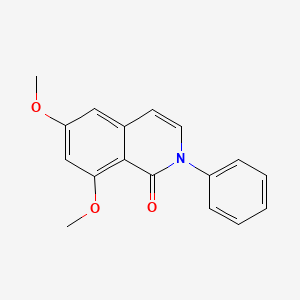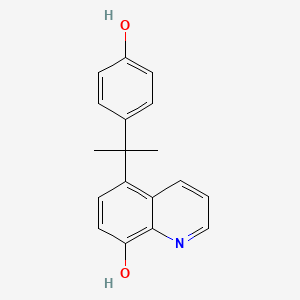
5-(2-(4-Hydroxyphenyl)propan-2-yl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(4-Hydroxyphenyl)propan-2-yl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Hydroxyphenyl)propan-2-yl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2-(4-Hydroxyphenyl)propan-2-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(2-(4-Hydroxyphenyl)propan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
4-Hydroxyquinoline: Another derivative with comparable properties.
2-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Uniqueness
5-(2-(4-Hydroxyphenyl)propan-2-yl)quinolin-8-ol stands out due to its unique combination of a quinoline core and a hydroxyphenyl group. This structural feature enhances its biological activity and makes it a valuable compound for various research applications .
属性
CAS 编号 |
57150-13-7 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
5-[2-(4-hydroxyphenyl)propan-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C18H17NO2/c1-18(2,12-5-7-13(20)8-6-12)15-9-10-16(21)17-14(15)4-3-11-19-17/h3-11,20-21H,1-2H3 |
InChI 键 |
CRPTXCLIIUALJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=C3C=CC=NC3=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
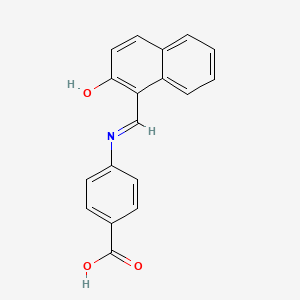
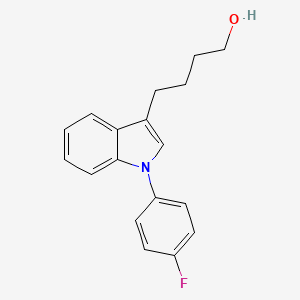
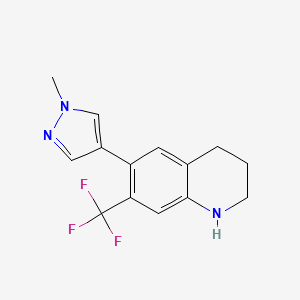
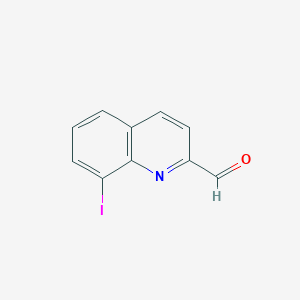
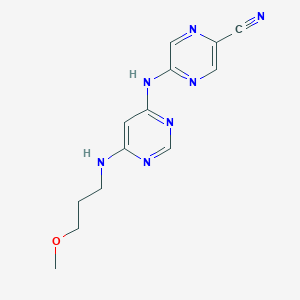

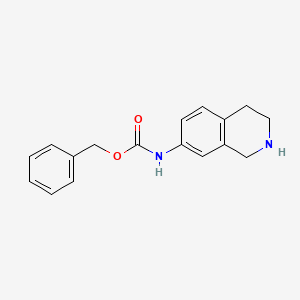
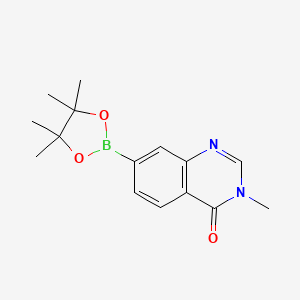
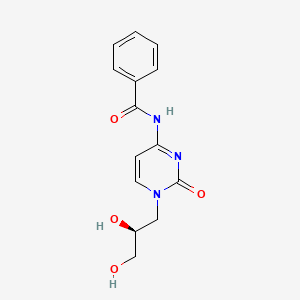
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)

